molecular formula C20H16Cl2F3N3O3 B2364852 Nav1.7 blocker 24

Nav1.7 blocker 24

Cat. No.: B2364852
M. Wt: 474.3 g/mol
InChI Key: SOEIDCOJJGHLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nav1.7 blocker 24 is a compound that targets the voltage-gated sodium channel Nav1.7, which is predominantly expressed in the peripheral nervous system. This channel plays a crucial role in the initiation and propagation of action potentials in nociceptive neurons, making it a significant target for pain management therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nav1.7 blocker 24 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Nav1.7 blocker 24 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions include various intermediates that are further functionalized to yield the final this compound compound. These intermediates often contain key functional groups that are essential for the compound’s biological activity .

Mechanism of Action

Nav1.7 blocker 24 exerts its effects by binding to the voltage-sensing domain of the Nav1.7 channel, thereby inhibiting its activity. This inhibition prevents the initiation and propagation of action potentials in nociceptive neurons, leading to a reduction in pain signaling. The molecular targets involved include the voltage-sensing domain and the pore-forming region of the Nav1.7 channel .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Nav1.7 blocker 24 include:

Uniqueness

This compound is unique in its high selectivity for the Nav1.7 channel, which reduces the likelihood of off-target effects and enhances its potential as a pain management therapy. Its distinct binding mode and structural features differentiate it from other sodium channel blockers, making it a promising candidate for further development .

Properties

IUPAC Name

2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-[[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2F3N3O3/c1-11-13(19(28-31-11)18-14(21)3-2-4-15(18)22)7-16(29)26-8-12-5-6-17(27-9-12)30-10-20(23,24)25/h2-6,9H,7-8,10H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEIDCOJJGHLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CC(=O)NCC3=CN=C(C=C3)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.